Phthaloyl-L-alanine

Vue d'ensemble

Description

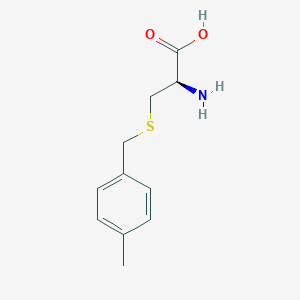

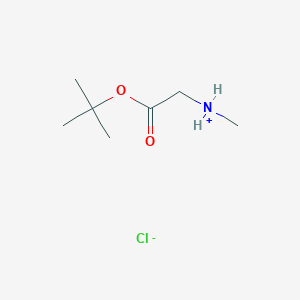

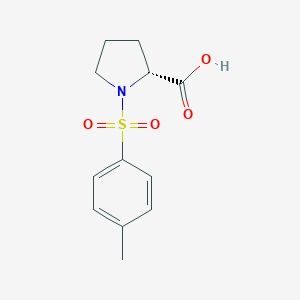

Phthaloyl-L-alanine is a biochemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 . It is used for proteomics research .

Synthesis Analysis

Phthaloyl-L-alanine can be synthesized from L-alanine . The phthaloyl group is introduced by the action of phthalic acid . In another method, the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine led to the formation of the corresponding ammonium salts .

Chemical Reactions Analysis

Phthaloyl-L-alanine can participate in various chemical reactions. For instance, photocatalysis has emerged as a mild approach for amino acid modification, generating a toolbox of reactions capable of modifying almost all canonical amino acids . Phthaloyl (Pht) is stable to catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but not to bases .

Applications De Recherche Scientifique

Anti-Inflammatory and Immunomodulatory Drugs

Phthaloyl-L-alanine derivatives have been studied for their potential as anti-inflammatory and immunomodulatory agents. These compounds have shown promising activity in suppressing nitric oxide production in murine cells, which is a key factor in inflammation. They also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them potential prototypes for new anti-inflammatory drugs .

Targeted Drug Delivery

The structure of Phthaloyl-L-alanine allows it to be a potential substrate for L-type amino acid transporters like LAT1, which are involved in transporting amino acids across biological barriers such as the blood-brain barrier. This characteristic can be exploited to design drugs that can be selectively delivered to specific tissues or organs, enhancing therapeutic effects and reducing side effects .

Materials Science

In materials science, Phthaloyl-L-alanine is used in the synthesis of complex β-aryl α-amino acids through palladium-catalyzed β-C(sp3)–H arylation. These amino acids are crucial for developing new materials with specific properties, such as enhanced strength or thermal stability .

Biological Function Probing

Phthaloyl-L-alanine can be used in photocatalytic amino acid modification, which is a mild approach that allows for the modification of almost all canonical amino acids. This method is significant for probing biological functions as it helps in understanding the role of specific amino acid residues in protein function .

Organic Synthesis

In organic synthesis, Phthaloyl-L-alanine serves as a building block for the synthesis of peptides. It is used in peptide bond formation, which is fundamental in creating dipeptides and polypeptides that are essential for studying protein structure and function .

Chemistry Research

Phthaloyl-L-alanine is involved in the derivatization of phthalic anhydride, a highly toxic substance, to produce phthaloyl amino acid derivatives. These derivatives have various applications in medicinal chemistry, including the development of plant growth regulators, bacteriostatic agents, and fungicides .

Mécanisme D'action

Target of Action

Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .

Mode of Action

Phthaloyl-L-alanine interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .

Biochemical Pathways

It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, Phthaloyl-L-alanine can modulate these pathways and their downstream effects .

Result of Action

The primary result of Phthaloyl-L-alanine’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .

Propriétés

IUPAC Name |

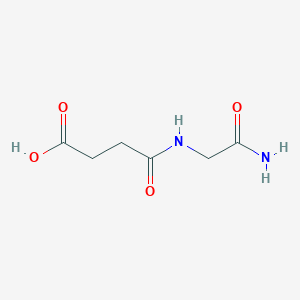

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthaloyl-L-alanine | |

CAS RN |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)